Titan yellow

説明

Titan Yellow (C.I. 19540), also known as Clayton Yellow or Thiazol Yellow G, is a thiazole-based azo dye with the molecular formula $ \text{C}{28}\text{H}{19}\text{N}5\text{Na}2\text{O}6\text{S}4 $ (CAS 1829-00-1) . It is widely utilized as a colorimetric reagent for magnesium ion ($ \text{Mg}^{2+} $) detection in analytical chemistry. When $ \text{Mg}^{2+} $ is present in alkaline solutions, this compound forms a colloidal complex that exhibits a red coloration, enabling photometric quantification . Its applications extend to environmental monitoring (e.g., water and soil analysis) and industrial quality control due to its sensitivity and selectivity for magnesium . However, challenges such as the need for stabilizers (e.g., starch) to prevent colloidal aggregation have been noted .

特性

CAS番号 |

1829-00-1 |

|---|---|

分子式 |

C28H21N5NaO6S4+ |

分子量 |

674.8 g/mol |

IUPAC名 |

sodium;6-methyl-2-[4-[2-[4-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)phenyl]iminohydrazinyl]phenyl]-1,3-benzothiazole-7-sulfonic acid |

InChI |

InChI=1S/C28H21N5O6S4.Na/c1-15-3-13-21-23(25(15)42(34,35)36)40-27(29-21)17-5-9-19(10-6-17)31-33-32-20-11-7-18(8-12-20)28-30-22-14-4-16(2)26(24(22)41-28)43(37,38)39;/h3-14H,1-2H3,(H,31,32)(H,34,35,36)(H,37,38,39);/q;+1 |

InChIキー |

YWPVFTVXFCDAGL-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NN=NC4=CC=C(C=C4)C5=NC6=C(S5)C(=C(C=C6)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

正規SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NN=NC4=CC=C(C=C4)C5=NC6=C(S5)C(=C(C=C6)C)S(=O)(=O)O)S(=O)(=O)O.[Na+] |

他のCAS番号 |

1829-00-1 |

同義語 |

thiazol yellow G titan yellow |

製品の起源 |

United States |

準備方法

Sulfonation Position Control

The reactivity of this compound depends on sulfonate group placement at the 7-position of benzothiazole rings. Undesired 5-sulfonate isomers form if diazotization pH exceeds 9.5, reducing magnesium-binding capacity by 40–50%.

Byproduct Formation

Side products like diazoamino dimers arise from incomplete coupling, detectable via HPLC with retention times >15 minutes. These dimers absorb at 380–400 nm, overlapping with this compound’s λmax (425 nm), complicating UV-based purity assessments.

Scalability Limitations

Solid-state methods face particle size inconsistencies, with >20% of particles exceeding 2 μm after milling, necessitating air-jet classification. Laboratory-scale diazotization struggles with batch-to-batch reproducibility, as minor pH fluctuations alter coupling efficiency by up to 15% .

化学反応の分析

Types of Reactions: Titan yellow undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can also undergo reduction reactions, resulting in the cleavage of the azo bond and formation of amine derivatives.

Substitution: Substitution reactions involving this compound typically occur at the aromatic rings, where substituents can be introduced to modify its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitro compounds.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Amine derivatives resulting from the cleavage of the azo bond.

Substitution: Substituted this compound compounds with modified properties.

科学的研究の応用

Environmental Applications

1.1. Removal of Pollutants

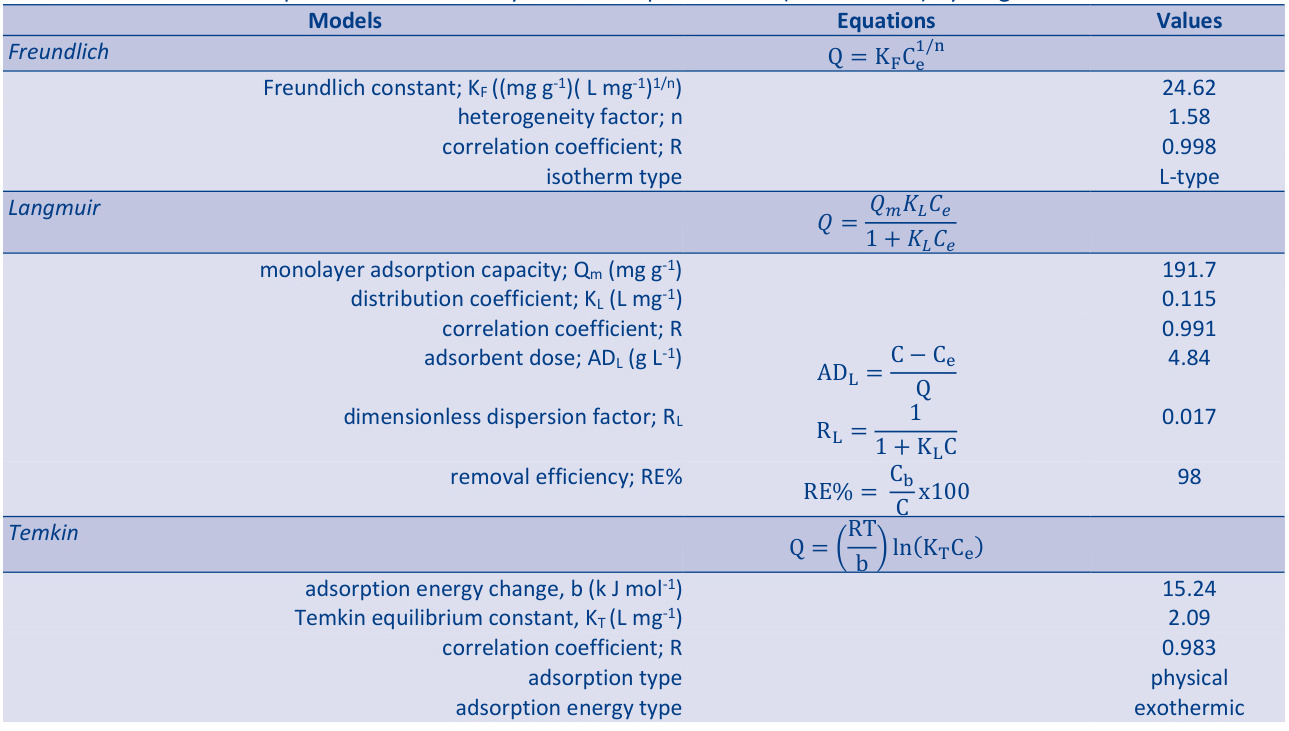

Titan Yellow has been studied for its ability to remove pollutants from aqueous solutions. Notably, superparamagnetic iron oxide nanoparticles (SPIONs) doped with zinc have shown significant effectiveness in adsorbing this compound from water. A study indicated that the adsorption capacities were 30 mg/g for pure iron oxide and up to 43 mg/g for zinc-doped variants under optimized conditions .

Table 1: Adsorption Capacities of this compound on Different Nanoparticles

| Nanoparticle Composition | Adsorption Capacity (mg/g) |

|---|---|

| Fe₃O₄ | 30 |

| Fe₃O₄@1%Zn | 35 |

| Fe₃O₄@10%Zn | 43 |

The adsorption kinetics followed a pseudo-second-order model, indicating that the process is highly efficient and can be utilized for wastewater treatment .

1.2. Photocatalytic Degradation

In addition to adsorption, this compound can be degraded using photocatalytic processes. Research has shown that nanoparticles such as Fe₃O₄@10%Zn can reduce this compound concentrations significantly under UV light exposure, achieving up to 74% removal efficiency . This approach not only cleanses water but also demonstrates the potential for reusability of the nanoparticles.

Biomedical Applications

2.1. Antibacterial Therapy

This compound has been complexed with silver ions (Ag⁺) to enhance its antibacterial properties. A study revealed that nanosystems containing TY-Ag demonstrated significant antibacterial effects against common pathogens like Escherichia coli and Staphylococcus aureus at low concentrations (0.019 mM) . This application highlights the potential use of this compound in targeted drug delivery systems.

Table 2: Antibacterial Efficacy of this compound-Ag Complexes

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 0.019 mM | 0.038 mM |

| Staphylococcus aureus | 0.019 mM | 0.037 mM |

The binding of TY with silver ions not only improves solubility but also allows for targeted delivery, enhancing therapeutic effectiveness .

Analytical Applications

3.1. Metal Ion Detection

This compound is utilized as a colorimetric indicator in analytical chemistry for detecting metal ions such as magnesium and calcium. The dye exhibits distinct color changes upon interaction with these ions, making it a useful tool in qualitative tests . For instance, a study demonstrated that magnesium could be detected at concentrations as low as 0.01 mg/mL using TY .

Table 3: Detection Limits of Metal Ions Using this compound

| Metal Ion | Detection Limit (mg/mL) |

|---|---|

| Magnesium | 0.01 |

| Calcium | Not specified |

| Barium | Not specified |

作用機序

The mechanism of action of titan yellow involves its ability to bind to specific molecular targets, such as metal ions and proteins. The dye forms complexes with these targets, leading to changes in its fluorescence and colorimetric properties. The binding interactions are primarily driven by electrostatic and hydrophobic forces, which facilitate the formation of stable complexes .

類似化合物との比較

Thiazole Yellow (C.I. 19525)

Thiazole Yellow, structurally similar to Titan Yellow, is another azo dye used for $ \text{Mg}^{2+} $ detection. Key differences include:

3-Phenyl-1-p-Nitrophenyl-3-Hydroxytriazene

This compound, a non-azo alternative, detects $ \text{Mg}^{2+} $ via chelation rather than colloidal formation.

Congo Red (C.I. 22120)

Congo Red, an anionic diazo dye ($ \text{C}{32}\text{H}{22}\text{N}6\text{Na}2\text{O}6\text{S}2 $), is used in adsorption and photocatalytic studies rather than analytical detection.

- Adsorption Efficiency : this compound shows higher adsorption capacity (19.56 mg/g) on thermally activated cellulose compared to Congo Red (15.2 mg/g) under similar conditions .

- Photodegradation: this compound degrades faster under visible light with ZnO nanoparticles, attributed to its simpler chromophore structure (Figure 9, ).

Quinoline-Based Supramolecular Gel (Compound 1)

A fluorescent gelator derived from quinoline-8-carbaldehyde and methyl gallate detects $ \text{Zn}^{2+} $ via ratiometric fluorescence (blue → yellow at 545 nm) .

- Mechanism : Coordination-driven structural changes enable detection, contrasting with this compound’s colloidal aggregation.

Performance Metrics and Structural Insights

Table 1: Analytical Performance of Magnesium Detectors

| Compound | Detection Limit (ppm) | Linear Range (ppm) | Stabilizer Required | Reference |

|---|---|---|---|---|

| This compound | 0.1 | 0.5–50 | Yes (starch) | |

| Thiazole Yellow | 0.5 | 1–30 | No | |

| 3-Phenyl-1-p-Nitrophenyl | 0.2 | 0.5–10 | No |

Table 2: Optical and Adsorption Properties

Structural Analysis :

- This compound’s azo (-N=N-) and sulfonic (-SO₃⁻) groups enable electrostatic interactions with $ \text{Mg}^{2+} $, forming stable colloids .

- Doping this compound into zinc(tris) thiourea sulphate (ZTS) crystals reduces the optical band gap (4.6 eV → 4.5 eV) and enhances dielectric constant ($ \epsilon_1 = 10 \rightarrow 14 $), making it suitable for optoelectronic devices .

Q & A

Q. What are the standard spectroscopic methods for detecting Titan Yellow in aqueous solutions, and how can their sensitivity be validated?

this compound (a disazo dye) is commonly detected via UV-Vis spectrophotometry due to its absorbance maxima in the 420–450 nm range. To validate sensitivity, prepare calibration curves using serial dilutions (e.g., 0.1–10 µM) in controlled pH buffers. Include blank corrections and triplicate measurements to calculate limits of detection (LOD) and quantification (LOQ). Cross-validate with alternative methods like fluorescence spectroscopy if equipment permits .

Q. How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?

Use a factorial design: (1) Prepare this compound solutions at pH 2–12 (adjusted with HCl/NaOH), (2) incubate at 25°C, 40°C, and 60°C, and (3) measure absorbance changes over 24–72 hours. Include kinetic modeling (zero-/first-order decay) to quantify degradation rates. Document buffer composition and ionic strength, as these influence dye aggregation .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

this compound may pose irritant risks. Follow protocols: (1) Use PPE (gloves, lab coats), (2) conduct experiments in fume hoods to avoid inhalation, and (3) dispose of waste via approved chemical disposal routes. Pre-lab research into Material Safety Data Sheets (MSDS) and institutional guidelines is mandatory, as highlighted in problem-based learning scenarios .

Advanced Research Questions

Q. How can contradictory data on this compound’s binding affinity with metal ions be resolved?

Contradictions often arise from variations in ionic strength or competing ligands. To resolve: (1) Standardize buffer conditions (e.g., 0.1 M Tris-HCl, pH 7.4), (2) use chelators (EDTA) to isolate target metal interactions, and (3) apply isothermal titration calorimetry (ITC) for direct thermodynamic measurements. Compare results with spectroscopic data to identify interference sources .

Q. What strategies optimize this compound’s use as a histological stain while minimizing non-specific binding?

To reduce non-specificity: (1) Pre-treat tissue sections with blocking agents (e.g., BSA), (2) titrate dye concentration (test 0.01–0.1% w/v), and (3) include control slides without primary staining. Use confocal microscopy to validate specificity. Adjust incubation times and wash steps empirically .

Q. How can computational modeling predict this compound’s reactivity in novel chemical environments?

Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict redox behavior. Validate models with experimental cyclic voltammetry in non-aqueous solvents (e.g., acetonitrile). Correlate computed charge distribution with observed spectral shifts .

Methodological and Analytical Considerations

Q. What statistical approaches are recommended for analyzing this compound’s dose-response curves in cytotoxicity assays?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Assess goodness-of-fit via R² and residual plots. For high-throughput data, apply ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Report confidence intervals and outliers .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Characterize each batch via HPLC (C18 column, methanol/water gradient) to assess purity (>95%). Track absorbance ratios (e.g., A₄₂₀/A₅₀₀) as a quality metric. For synthesis-dependent studies, use a single batch or statistically normalize data across batches .

Q. What are best practices for integrating this compound-based assays with omics datasets (e.g., transcriptomics)?

Use multi-omics pipelines: (1) Correlate dye uptake (quantified via microscopy) with gene expression clusters (RNA-seq), and (2) apply pathway analysis tools (IPA, Enrichr) to identify mechanistic links. Ensure metadata (e.g., exposure duration) is harmonized across datasets .

Ethical and Reproducibility Standards

Q. How can researchers ensure reproducibility when publishing this compound-related methodologies?

Adhere to FAIR principles: (1) Deposit raw spectra/chromatograms in open repositories (Figshare, Zenodo), (2) document instrument settings (e.g., slit width, integration time), and (3) provide step-by-step protocols in supplementary materials. Reference commercial reagents by catalog numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。